Mechanism-of-Action Differentiation: Late-Stage HCV Assembly/Maturation Inhibitor Versus Replication Inhibitor Cyclosporin A
MLS000833705 is a late-stage HCV inhibitor that targets viral morphogenesis and maturation, in contrast to cyclosporin A which inhibits HCV RNA replication [1]. In HCV life cycle stage-specific assays, MLS000833705 had no effect on HCV entry (HCVpp assay) or replication (HCV replicon assay), whereas cyclosporin A potently suppressed both intracellular and extracellular HCV RNA [1]. This mechanistic divergence is critical because DAAs targeting replication face resistance-associated variants; a late-stage inhibitor offers an orthogonal mechanism for combination therapy [1].
| Evidence Dimension | Stage of HCV life cycle targeted |
|---|---|
| Target Compound Data | No effect on HCV entry (HCVpp) or replication (replicon); inhibits assembly/envelopment (late stage) |
| Comparator Or Baseline | Cyclosporin A: inhibits HCV RNA replication (early stage); ~11,000-fold decrease intracellular, ~8,000-fold decrease extracellular at 10 μM |
| Quantified Difference | Qualitative mechanistic divergence: replication inhibitor vs. assembly/maturation inhibitor |
| Conditions | HCV-infected Huh7.5.1 cells (JFH1 strain); HCVpp entry assay; HCV replicon assay; assessed at 3 days post-infection [1] |
Why This Matters
For procurement in antiviral research programs seeking inhibitors with novel mechanisms that evade existing resistance pathways, this compound provides an orthogonal target (assembly) inaccessible to all currently approved DAAs.
- [1] Park SB, Boyer A, Hu Z, Le D, Liang TJ. Discovery and characterization of a novel HCV inhibitor targeting the late stage of HCV life cycle. Antivir Ther. 2019;24(5):371-381. doi:10.3851/IMP3303. View Source
